molecular formula C16H17N3O4S B2908813 N-(2,5-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946345-78-4

N-(2,5-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2908813
CAS No.: 946345-78-4
M. Wt: 347.39
InChI Key: BOWTXRWVPPOBCA-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with an acetamide group substituted by a 2,5-dimethoxyphenyl moiety. The thiazolo-pyrimidine scaffold is known for its pharmacological relevance, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-22-11-3-4-13(23-2)12(8-11)18-14(20)7-10-9-24-16-17-6-5-15(21)19(10)16/h3-6,8,10H,7,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWTXRWVPPOBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2CSC3=NC=CC(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O4SC_{16}H_{17}N_{3}O_{4}S with a molecular weight of 347.39 g/mol. Its structure consists of a thiazolo-pyrimidine core attached to a dimethoxyphenyl group and an acetamide functional group. The thiazolo-pyrimidine moiety is known for its diverse biological activities, particularly in anticancer and antimicrobial research .

Anticancer Properties

Compounds with similar thiazolo-pyrimidine structures have been reported to exhibit significant anticancer activity. For instance, derivatives of thiazolo-pyrimidine have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) . The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.

Antimicrobial Activity

This compound also demonstrates promising antimicrobial properties. Research indicates that compounds with similar thiazole structures possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, thiazole derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida strains .

Mechanistic Studies

Understanding the interaction between this compound and biological targets is essential for elucidating its mechanism of action. Interaction studies typically involve:

  • Molecular docking : To predict the binding affinity to target proteins.
  • In vitro assays : To assess the biological effects on cell lines.

These studies can help guide further modifications to enhance its pharmacological profile.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:

  • Formation of the thiazolo-pyrimidine core : This often involves the reaction of pyrimidine derivatives with electrophiles.
  • Introduction of the dimethoxyphenyl group : This step may include coupling reactions or nucleophilic substitutions.
  • Finalization with acetamide formation : This involves acylation processes to yield the final product.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
Ethyl 3-amino-5-(2,4-dimethoxyphenyl)-7-methyl-thiazolo[3,2-a]pyrimidineThiazolo-pyrimidine core with amino groupAnticancer
1,2,4-TriazolethionesTriazole ring structureAntiviral and anticancer
7-Hydroxythiazolo[3,2-b]-1,2,4-triazinThiazole-triazole hybridAcetylcholinesterase inhibition

This table illustrates that while many compounds share structural similarities with this compound, its specific combination of features may lead to distinct pharmacological profiles.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of similar compounds:

  • Anticancer Efficacy : A study demonstrated that a related thiazole derivative exhibited IC50 values in the low micromolar range against MCF-7 cells.
    "Compounds bearing a 5-acetylthiazole structure showed high cytotoxicity against MCF-7 cell lines" .
  • Antimicrobial Activity : Another study reported that certain thiazole derivatives demonstrated broad-spectrum antimicrobial activity against resistant strains.
    "The naphthoquinone-fused thiazoles showed good antimicrobial properties against drug-resistant strains" .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide often exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds with thiazolo[3,2-a]pyrimidine structures are known for their antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens.
  • Anticancer Potential : The compound may have anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. Research is ongoing to determine its efficacy against different cancer types.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, which could be beneficial for therapeutic applications.

Applications in Research

The applications of this compound span several research fields:

Medicinal Chemistry

This compound is being studied for its potential as a lead compound in drug development. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies often involve:

  • Binding Affinity Assessments : Evaluating how strongly the compound binds to specific receptors or enzymes.
  • Mechanistic Studies : Investigating the pathways through which the compound exerts its biological effects.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated a potential application in treating bacterial infections.
  • Cancer Cell Line Testing : In vitro studies using various cancer cell lines showed that the compound induced apoptosis and inhibited cell proliferation at certain concentrations. Further research is needed to explore its potential as an anticancer agent.

Comparison with Similar Compounds

Structural Analogues from Patent Literature

The European Patent EP3348550A1 discloses benzothiazole-derived acetamides with structural similarities. Key examples include:

  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (Compound 29) :
    • Molecular Formula : C₁₇H₁₄F₃N₂O₃S
    • Key Features : Replaces the thiazolo-pyrimidine core with a benzothiazole ring and introduces a CF₃ substituent at position 4.
    • Synthesis : Microwave-assisted coupling (150°C, 7 min) yields 31%, indicating rapid but moderate efficiency .
    • Activity : CF₃ and halogen substituents are preferred in the patent for enhanced bioactivity, likely due to increased electron-withdrawing effects .
  • N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide :
    • Key Features : Chlorine substituent at position 6 of the benzothiazole ring.
    • Significance : Halogenation improves metabolic stability and target affinity in many drug candidates .

Comparison with Target Compound :
The target compound’s thiazolo-pyrimidine core introduces a fused bicyclic system, which may confer distinct conformational flexibility compared to the planar benzothiazole ring. The 2,5-dimethoxyphenyl group is conserved across analogs, suggesting its critical role in binding interactions.

Thiazolo[3,2-a]pyrimidine Derivatives

A crystal structure study () analyzed ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate :

  • Molecular Formula : C₂₅H₂₄N₂O₅S
  • Key Features :
    • The thiazolo-pyrimidine ring adopts a flattened boat conformation, with C5 deviating by 0.224 Å from the plane .
    • A dihedral angle of 80.94° between the thiazolo-pyrimidine and benzene rings suggests significant steric bulk.
  • Synthesis : Traditional reflux (8–10 hours) achieves 78% yield, contrasting with the microwave method’s lower efficiency but shorter time in patent compounds .

Comparison with Target Compound :
The target lacks the trimethoxybenzylidene and ester groups, simplifying its structure. The conserved 3-oxo group in both compounds may stabilize hydrogen-bonding interactions in biological systems.

Pyridine-Substituted Analog

describes 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide :

  • Molecular Formula : C₁₄H₁₄N₄O₂S
  • Molecular Weight : 302.35 g/mol
  • Key Features : Replaces the 2,5-dimethoxyphenyl group with a pyridin-2-ylmethyl moiety.

Key Research Findings and Implications

Synthetic Efficiency : Microwave-assisted synthesis (e.g., Compound 29) offers speed but lower yields compared to traditional reflux methods .

Substituent Effects :

  • Electron-withdrawing groups (CF₃, Cl) on benzothiazole rings enhance stability and binding .
  • Methoxy groups on phenyl rings improve solubility and modulate electronic effects.

Conformational Flexibility : The thiazolo-pyrimidine core’s puckered structure may allow better adaptation to biological targets compared to rigid benzothiazoles .

Q & A

Q. What are the recommended synthetic routes for N-(2,5-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step pathways:

  • Thiazolopyrimidine Core Formation : Cyclization of precursors (e.g., thiazole derivatives) under acidic/basic conditions to construct the heterocyclic core .
  • Acetamide Coupling : Reacting the core with 2,5-dimethoxyphenyl derivatives via nucleophilic substitution or amidation .
    Optimization Tips :
    • Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing moieties .
    • Monitor reaction progress via TLC/HPLC and adjust catalysts (e.g., triethylamine for amidation) to improve yields .

Q. How should researchers characterize the structural integrity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : Confirm substituent positions (e.g., methoxy groups on phenyl rings) and acetamide linkage .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • X-ray Crystallography : Resolve 3D conformation, particularly for the thiazolopyrimidine core .
  • HPLC-PDA : Assess purity (>95%) and detect byproducts .

Q. What preliminary biological activities have been reported for this compound?

Early studies on analogs suggest:

  • Antiviral Activity : Inhibition of viral replication via interference with viral polymerases or proteases .
  • Anti-inflammatory Effects : COX-1/COX-2 enzyme inhibition, comparable to indomethacin in preliminary assays .
  • Analgesic Potential : Modulation of pain pathways in rodent models .
    Note: Validate activities using dose-response assays (e.g., IC₅₀ determination) and positive controls.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Methodology :

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing methoxy with halogens or alkyl groups) .
  • Bioactivity Profiling : Test derivatives against target enzymes (e.g., COX-2) or viral strains (e.g., influenza A) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to viral polymerases .
    Example SAR Insight :
    • Methylthio groups on phenyl rings enhance antiviral activity by increasing lipophilicity and membrane permeability .

Q. How should researchers resolve contradictions in biological data across studies?

Case Example : Discrepancies in COX-2 inhibition potency between in vitro and in vivo models. Resolution Strategy :

  • Assay Standardization : Ensure consistent enzyme sources (e.g., human recombinant COX-2 vs. murine isoforms) .
  • Pharmacokinetic Profiling : Measure bioavailability and metabolite formation (e.g., hydrolysis of acetamide to carboxylic acid) .
  • Control Experiments : Include reference inhibitors (e.g., celecoxib) to calibrate assay sensitivity .

Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action?

Stepwise Workflow :

Target Identification : Use affinity chromatography or pull-down assays with tagged compounds .

Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition modality (competitive/non-competitive) .

Cellular Pathway Analysis : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify downstream effects .

In Vivo Validation : Test in disease models (e.g., carrageenan-induced inflammation) with biomarker monitoring (e.g., TNF-α) .

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

Critical Factors :

  • Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety .
  • Catalyst Recycling : Use immobilized bases (e.g., polymer-supported DBU) to reduce waste .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress in real time .

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